molecular formula C9H7BrN2O B1277020 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 859851-04-0

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B1277020
CAS No.: 859851-04-0
M. Wt: 239.07 g/mol
InChI Key: WLLDZYVHNSXWSY-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole: is a heterocyclic compound that features a bromophenyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Oxidized derivatives of the oxadiazole ring.

    Coupling Reactions: Biaryl compounds formed through the coupling of the oxadiazole with aryl boronic acids.

Scientific Research Applications

Chemistry: 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole is used as a building block in organic synthesis to create more complex molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole exerts its effects depends on its application. In medicinal chemistry, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The bromophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)-5-methyl-1,2,4-oxadiazole
  • 3-(2-Fluorophenyl)-5-methyl-1,2,4-oxadiazole
  • 3-(2-Iodophenyl)-5-methyl-1,2,4-oxadiazole

Comparison: Compared to its halogenated analogs, 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug design.

Properties

IUPAC Name

3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLDZYVHNSXWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428225
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859851-04-0
Record name 3-(2-Bromophenyl)-5-methyl-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859851-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromophenyl)-5-methyl-1,2,4-oxadiazole
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